REACTION_CXSMILES
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[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[CH:24]=[CH:23][C:13]2[N:14]=[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[O:16][C:12]=2[CH:11]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:9][C:10]1[CH:24]=[CH:23][C:13]2[N:14]=[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[O:16][C:12]=2[CH:11]=1
|
Name
|
|
Quantity
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25.9 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
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CC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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500 mg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 3 hr
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Duration
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3 h
|
Type
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FILTRATION
|
Details
|
The solid residue was filtered off
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated down slightly,
|
Type
|
ADDITION
|
Details
|
treated with carbon
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The crystals which were formed
|
Type
|
CUSTOM
|
Details
|
were recrystallised from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |